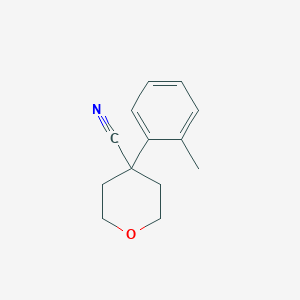

4-(o-Tolyl)tetrahydropyran-4-carbonitrile

Description

Significance of Spirocyclic and 4,4-Disubstituted Tetrahydropyran (B127337) Scaffolds in Synthetic Chemistry

The tetrahydropyran (THP) ring is a prevalent structural motif found in a wide array of natural products and biologically active molecules. oregonstate.edu When this ring is part of a spirocyclic system, where two rings share a single common atom, it introduces a rigid, three-dimensional geometry into the molecule. rsc.org This three-dimensionality is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets, often improving the pharmacological profile of a drug candidate. libretexts.orgquimicaorganica.org Spiroheterocycles, including those with a tetrahydropyran core, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. quimicaorganica.orgresearchgate.net

Similarly, 4,4-disubstituted tetrahydropyrans are of considerable interest. The quaternary carbon at the 4-position provides a scaffold for introducing diverse functional groups with precise spatial orientation. This structural feature is crucial for exploring chemical space and developing structure-activity relationships (SAR) in drug discovery programs. The synthesis of these sterically hindered structures, however, can present unique challenges, requiring innovative synthetic strategies.

Overview of the Chemical Entity: 4-(o-Tolyl)tetrahydropyran-4-carbonitrile

This compound is a specific example of a 4,4-disubstituted tetrahydropyran. Its structure features a tetrahydropyran ring with an o-tolyl (2-methylphenyl) group and a nitrile group attached to the same carbon atom (C4). This arrangement results in a spirocyclic-like quaternary center, bestowing upon the molecule the desirable three-dimensional characteristics discussed previously. The presence of the aromatic tolyl group and the polar nitrile functionality suggests potential for a range of chemical transformations and biological interactions.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 3648-76-8 |

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 4-(2-methylphenyl)oxane-4-carbonitrile |

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of known biological significance. For instance, various spiro-4H-pyran derivatives have been investigated for their antimicrobial and anticancer activities. rsc.orgnih.gov The exploration of this particular compound could therefore open new avenues in the development of novel therapeutic agents.

A plausible synthetic route to this compound involves the reaction of o-tolylacetonitrile with a suitable dielectrophile. One common method for the formation of the tetrahydropyran ring is the use of bis(2-chloroethyl) ether in the presence of a strong base. ijprajournal.com This reaction proceeds via a double nucleophilic substitution, where the carbanion generated from o-tolylacetonitrile displaces the two chloride leaving groups.

Alternatively, a Michael addition approach could be employed. The reaction of o-tolylacetonitrile with divinyl ether, catalyzed by a strong base, would also be expected to yield the desired 4,4-disubstituted tetrahydropyran ring system.

Due to the lack of published experimental data for this compound, its spectroscopic characteristics can be predicted based on the analysis of its constituent functional groups.

Expected Spectroscopic Data:

¹H NMR: The spectrum would likely show a multiplet for the aromatic protons of the o-tolyl group, a singlet for the methyl protons of the tolyl group, and multiplets for the methylene (B1212753) protons of the tetrahydropyran ring. The chemical shifts of the tetrahydropyran protons would be influenced by the anisotropic effect of the aromatic ring and the electronegativity of the adjacent oxygen atom. mnstate.edulibretexts.org

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methyl carbon, the quaternary carbon at the 4-position, the nitrile carbon, and the methylene carbons of the tetrahydropyran ring. The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm. oregonstate.educompoundchem.comwisc.edu

IR Spectroscopy: The infrared spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. libretexts.orgquimicaorganica.orgutdallas.eduopenstax.orgspectroscopyonline.com Additionally, C-O stretching vibrations for the ether linkage in the tetrahydropyran ring would be observed in the region of 1050-1150 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the substituents from the tetrahydropyran ring and fragmentation of the ring itself. Common fragmentation pathways for cyclic ethers involve the loss of small neutral molecules like formaldehyde (B43269) or ethylene. libretexts.orgchemguide.co.uknih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMKWPREAHUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 O Tolyl Tetrahydropyran 4 Carbonitrile and Analogous Structures

Strategies for the Construction of the Tetrahydropyran (B127337) Ring System

The formation of the tetrahydropyran ring can be achieved through a variety of cyclization strategies. These methods often aim to construct a precursor, such as a tetrahydropyran-4-one, which can then be further functionalized.

Prins Cyclization and its Variants for Tetrahydropyranone Precursors

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, is a powerful tool for the synthesis of tetrahydropyran derivatives. thieme-connect.comnih.gov Variants of this reaction have been developed to directly yield tetrahydropyran-4-ones, which are key precursors for 4,4-disubstituted tetrahydropyrans.

One such variant involves the silyl (B83357) enol ether Prins cyclization. acs.org In this approach, a hydroxy-substituted silyl enol ether reacts with an aldehyde in the presence of a Lewis acid to generate an oxocarbenium ion, which is then trapped by the silyl enol ether to form the tetrahydropyran-4-one ring. nih.gov This method has been shown to be highly diastereoselective, typically affording cis-2,6-disubstituted products. acs.org The reaction is compatible with a range of aromatic and aliphatic aldehydes, with electron-rich aromatic aldehydes often giving higher yields due to the enhanced stabilization of the intermediate oxocarbenium ion. acs.org

Another variation is the O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols with aldehydes, which directly and stereoselectively synthesizes cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org This methodology utilizes simple starting materials and a commercially available catalyst. rsc.org

The Mukaiyama aldol–Prins (MAP) cyclization is another strategy that has been explored for the synthesis of tetrahydropyrans. beilstein-journals.org This cascade reaction avoids side reactions by introducing a nucleophile into the enol ether, which traps the reactive oxocarbenium ion intermediate. beilstein-journals.org

| Catalyst/Promoter | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| BF3·OEt2 | Hydroxy silyl enol ether | Aromatic/Aliphatic Aldehyde | cis-2,6-Disubstituted tetrahydropyran-4-one | up to 97% | >95:5 | acs.org |

| O3ReOH | 3-Chlorohomoallylic alcohol | Aromatic/Aliphatic Aldehyde | cis-2,6-Disubstituted tetrahydropyran-4-one | Moderate to good | High | rsc.org |

| InCl3 | Ene-carbamate | Benzaldehyde | all-cis-Tetrahydropyran-4-one | Excellent | High | nih.gov |

| Lewis Acids (e.g., In(OTf)3) | Homoallylic alcohol | Aldehyde | cis-4-Halo-2,6-disubstituted tetrahydropyran | Good | High | nih.gov |

Oxocarbenium Ion-Mediated Annulation Approaches

Oxocarbenium ions are key intermediates in many tetrahydropyran syntheses, including the Prins cyclization. beilstein-journals.org Annulation strategies that proceed via these intermediates are highly effective for constructing the THP ring. One such approach involves the DDQ-mediated (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidative cyclization of benzylic and allylic ethers. nih.gov This method allows for the formation of heterocycles with high levels of diastereocontrol and is complementary to Prins-based methods. nih.gov The reaction proceeds through the formation of an oxocarbenium ion followed by an intramolecular nucleophilic addition. nih.gov This strategy is advantageous as it tolerates acid-labile functional groups and utilizes stable ether linkages in segment coupling reactions. nih.gov

Metal-Catalyzed Cyclizations, including Ring-Closing Metathesis

Metal-catalyzed cyclizations offer a versatile and efficient route to tetrahydropyran rings. organic-chemistry.org Ring-closing metathesis (RCM) has emerged as a particularly powerful technique for the synthesis of unsaturated rings, including those found in oxygen heterocycles. wikipedia.org RCM involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium complexes such as Grubbs' or Hoveyda-Grubbs catalysts, to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org This method is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to 30 members. wikipedia.org

For the synthesis of tetrahydropyran precursors, a diene substrate containing an ether linkage can be subjected to RCM to form a dihydropyran, which can subsequently be reduced to the corresponding tetrahydropyran. While standard RCM is highly effective, certain substrates, such as divinyloxyalkanes, are challenging due to the formation of stable Fischer-type carbene intermediates. nih.gov Recent advancements, like the tetrafluoroethylene (B6358150) (TFE)-mediated RCM, have been developed to overcome these limitations. nih.gov

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs' or Hoveyda-Grubbs' Catalysts | Diene with ether linkage | Dihydropyran | Varies | wikipedia.orgorganic-chemistry.org |

| Ruthenium indenylidene complex | Diene with ether linkage | 7-membered ring | 87% | wikipedia.org |

Cycloaddition Reactions (e.g., Hetero-Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems. The hetero-Diels-Alder (HDA) reaction, in particular, is a well-established method for the synthesis of dihydropyrans, which are readily converted to tetrahydropyrans. The inverse electron demand HDA reaction, catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, allows for the highly diastereo- and enantioselective synthesis of dihydropyrans from α,β-unsaturated carbonyl compounds and electron-rich olefins. acs.org This method is notable for its low catalyst loadings and scalability. acs.org

1,3-dipolar cycloadditions, while more commonly used for the synthesis of five-membered heterocycles, can also be adapted for the formation of tetrahydropyran rings. wikipedia.org For instance, the intramolecular cycloaddition of nitrones derived from sugars has been shown to produce tetrahydropyran derivatives. researchgate.net A novel [4+2] cycloaddition reaction using a substituted cyclobutane (B1203170) as a masked dipole, activated by a Lewis acid and stabilized by a dicobalt complex, has also been developed for the synthesis of highly substituted tetrahydropyrans. lboro.ac.uk

| Reaction Type | Catalyst/Promoter | Substrates | Product | Stereoselectivity | Reference |

| Hetero-Diels-Alder | Bis(oxazoline)-Cu(II) complexes | α,β-Unsaturated carbonyls, Enol ethers | Dihydropyran | High diastereo- and enantioselectivity | acs.org |

| Hetero-Diels-Alder | Fe(OTf)3 and chiral ligand | Cyclic enones, Alkenes | Bicyclic dihydropyran | High enantiomeric excess | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Thermal | Nitrone derived from sugar | Tetrahydropyran derivative | Stereoselective | researchgate.net |

| [4+2] Cycloaddition | Lewis Acid/Dicobalt complex | Substituted cyclobutane, Dipolarophile | Tetrahydropyran | N/A | lboro.ac.uk |

Organocatalytic and Asymmetric Inductions in Heterocycle Formation

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of heterocycles, including tetrahydropyrans. rsc.org These methods often involve cascade reactions that construct multiple stereocenters in a single operation.

One notable example is the organocatalytic Michael/Henry/ketalization cascade sequence, which provides access to highly functionalized tetrahydropyrans with five contiguous stereocenters. nih.gov This reaction utilizes a bifunctional quinine-based squaramide organocatalyst to merge β-keto esters, β-nitrostyrenes, and alkynyl aldehydes, achieving excellent enantiomeric excesses and high diastereomeric ratios. nih.gov

Methodologies for Installing the 4,4-Disubstitution Pattern on Tetrahydropyran Rings

The introduction of the o-tolyl and cyano groups at the C4 position of the tetrahydropyran ring is a key step in the synthesis of the target molecule. A common strategy involves the use of a tetrahydropyran-4-one precursor.

A plausible synthetic route would involve the nucleophilic addition of an o-tolyl organometallic reagent, such as o-tolylmagnesium bromide or o-tolyllithium, to tetrahydropyran-4-one. This would generate a tertiary alcohol, 4-(o-tolyl)tetrahydropyran-4-ol. The subsequent conversion of the hydroxyl group to a nitrile can be challenging. Direct cyanation of tertiary alcohols is not a standard transformation and may require harsh conditions or multi-step procedures.

An alternative and more direct approach is the cyanation of the tetrahydropyran-4-one to form a cyanohydrin, followed by manipulation of the hydroxyl group and introduction of the o-tolyl group. However, the order of introduction of the two substituents is critical and would need to be carefully considered.

Another potential strategy for the cyanation step could involve the use of modern cyanation reagents. For instance, cyano-4-(dimethylamino)pyridinium tetrafluoroborate (B81430) is a stable reagent used for the cyanation of various nucleophiles, including Grignard reagents. enamine.net One-pot procedures for C-H activation followed by iodination and cyanation using malononitrile (B47326) as a cyano source have also been reported for other heterocyclic systems and could potentially be adapted. researchgate.net

The synthesis of related 4-aryl-4-cyanotetrahydropyran structures has been documented, suggesting the feasibility of this substitution pattern. For example, 4-phenyltetrahydro-2H-pyran-4-carbonitrile is a known compound. chemicalbook.com The synthesis of 2-amino-4-aryl-3-cyano-4H-pyrans via one-pot multicomponent reactions is also a well-established methodology, although this leads to a different substitution pattern on the pyran ring. tandfonline.comresearchgate.net

A three-component Prins–Friedel–Crafts reaction has been developed to synthesize 4-aryl tetrahydropyran derivatives, where the carbocation intermediate at the C4 position is trapped by an aromatic nucleophile. thieme-connect.com This suggests that if a suitable precursor could be designed, an intramolecular or intermolecular reaction could potentially install the aryl group at the 4-position.

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference Concept |

| Tetrahydropyran-4-one | o-Tolylmagnesium bromide | 4-(o-Tolyl)tetrahydropyran-4-ol | Cyanation reagent | 4-(o-Tolyl)tetrahydropyran-4-carbonitrile | Grignard Reaction |

| Tetrahydropyran-4-one | Cyanide source (e.g., TMSCN) | 4-Cyanotetrahydropyran-4-ol (cyanohydrin) | o-Tolyl nucleophile (after OH activation) | This compound | Cyanohydrin Formation |

| Homoallylic alcohol | o-Tolualdehyde | 4-Carbocation intermediate | Aromatic nucleophile (Friedel-Crafts) | 4-Aryl-tetrahydropyran | thieme-connect.com |

Strategies for Quaternary Carbon Formation at C4 of the Tetrahydropyran Ring

The creation of a quaternary carbon, particularly one bearing both an aryl and a cyano group, is a central challenge in the synthesis of this compound. A primary and logical starting point for such a synthesis is tetrahydropyran-4-one. This commercially available or readily synthesized ketone provides a reactive carbonyl group at the desired C4 position, which serves as an electrophilic handle for the introduction of carbon-based substituents.

A robust strategy involves a two-step sequential addition. The first step typically establishes one of the C-C bonds at the C4 position, converting the sp² carbonyl carbon into an sp³ tertiary carbon. The second step then replaces the resulting hydroxyl group to form the second C-C or C-heteroatom bond, completing the quaternary center. For the target molecule, this would involve the addition of an o-tolyl group followed by the introduction of a nitrile functionality.

Alternative advanced methods, such as silyl-Prins cyclizations, have emerged as powerful tools for the stereoselective synthesis of tetrahydropyrans that bear quaternary centers at the C4 position. rsc.org These reactions involve the acid-catalyzed cyclization of homoallylic alcohols with aldehydes, where an intramolecular nucleophilic attack by an allylsilane traps the intermediate oxocarbenium ion. By using specifically designed substrates like internal cyclopropylsilyl alcohols, this method can deliver highly substituted tetrahydropyrans with excellent stereocontrol over the newly formed centers. rsc.org

Sequential Addition Reactions for Stereocenter Construction (e.g., Grignard Chemistry)

Grignard reactions represent a classic and highly effective method for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. In the context of synthesizing this compound, the key step is the addition of an o-tolyl Grignard reagent to tetrahydropyran-4-one.

The specific reagent, o-tolylmagnesium bromide, is commercially available and can be prepared by reacting 2-bromotoluene (B146081) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The reaction proceeds as follows:

Nucleophilic Attack: The nucleophilic carbon of the o-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one.

Intermediate Formation: This attack breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate.

Protonation: A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 4-(o-tolyl)tetrahydropyran-4-ol.

This reaction effectively installs the o-tolyl group at the C4 position and generates a crucial tertiary alcohol intermediate, which serves as a precursor for the introduction of the nitrile group. The conditions for Grignard reactions are well-established, typically involving anhydrous solvents and an inert atmosphere to prevent quenching of the highly basic Grignard reagent.

Spirocyclization Techniques Relevant to C4-Substituted Tetrahydropyrans

While this compound is not a spirocyclic compound, the techniques used to form spiro-fused tetrahydropyrans are directly relevant as they are designed to create a quaternary carbon at the point of fusion. These methods underscore the feasibility of constructing such sterically congested centers.

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol that forms a tetrahydropyran ring. beilstein-journals.orgbeilstein-journals.orgnih.gov When a cyclic ketone is used as the carbonyl component, the reaction can produce a spirocyclic ether. This multicomponent reaction provides rapid access to complex spirocyclic tetrahydropyranyl systems. whiterose.ac.uk The general mechanism involves:

Formation of an oxocarbenium ion from the protonated ketone and the homoallylic alcohol.

Intramolecular attack of the alkene onto the oxocarbenium ion, forming the tetrahydropyran ring and a new carbocation.

Trapping of this carbocation by a nucleophile.

The principles of this reaction, particularly the formation of a C4-substituted ring system via intramolecular cyclization onto an oxocarbenium ion, are applicable to the broader challenge of constructing C4-quaternary tetrahydropyrans.

Introduction and Derivatization of the Carbonitrile Functional Group

With the o-tolyl group installed and a tertiary alcohol intermediate in hand, the next critical phase is the introduction of the carbonitrile functional group. This can be approached through direct conversion of the alcohol or via the transformation of a precursor functional group like a carboxylic acid.

Direct Cyanation Methodologies

The direct substitution of a tertiary hydroxyl group with a cyanide nucleophile is known as deoxycyanation. This transformation is challenging due to the poor leaving group nature of the hydroxide (B78521) ion and the steric hindrance around the tertiary carbon. However, modern synthetic methods have been developed to overcome these hurdles.

One approach involves an oxidation-reduction condensation reaction. For instance, tertiary alcohols have been shown to react with reagents like diethyl cyanophosphonate in the presence of an oxidation-reduction system to provide the corresponding isocyanides, which can then be isomerized to nitriles. researchgate.net

More recently, photoredox catalysis has emerged as a mild and effective strategy for the deoxycyanation of alcohols. princeton.edu This method typically involves the in-situ activation of the alcohol, followed by a single-electron transfer (SET) process mediated by a photocatalyst to generate an alkyl radical. This radical is then trapped by an electrophilic cyanide source, such as p-toluenesulfonyl cyanide (TsCN), to form the desired nitrile. princeton.eduacs.org This approach avoids harsh conditions and toxic cyanide reagents like TMSCN.

Table 1: Comparison of Potential Direct Cyanation Methods for Tertiary Alcohols

| Method | Cyanide Source | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Oxidation-Reduction | Diethyl cyanophosphonate | Phosphinite, Oxidant (e.g., DMBQ) | Mild, neutral | May yield isocyanide initially researchgate.net |

| Photoredox Catalysis | Tosyl Cyanide (TsCN) | Photocatalyst (e.g., 4-CzPN), Activator (e.g., NHC salt) | Visible light, room temp. | Tolerates various functional groups princeton.edu |

Transformations of Nitrile Precursors

An alternative and often more reliable route to the nitrile involves a multi-step sequence starting from a more stable precursor, such as a carboxylic acid. The synthesis of the requisite intermediate, 4-(o-tolyl)tetrahydropyran-4-carboxylic acid, could be achieved from the tertiary alcohol via oxidation.

Once the carboxylic acid is obtained, it can be converted to the nitrile through a standard two-step process:

Amide Formation: The carboxylic acid is first converted into the corresponding primary amide, 4-(o-tolyl)tetrahydropyran-4-carboxamide. This can be accomplished by activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia (B1221849), or by using modern peptide coupling reagents (e.g., HATU, EDC) with an ammonia source.

Amide Dehydration: The primary amide is then dehydrated to afford the target nitrile. This is a common transformation with a wide variety of available reagents. libretexts.org

Table 2: Common Reagents for the Dehydration of Primary Amides to Nitriles

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in inert solvent | SO₂, HCl |

| Phosphorus Pentoxide (P₂O₅) | High temperature, neat or in solvent | Phosphoric acids |

| Trifluoroacetic Anhydride (TFAA) | Pyridine or triethylamine, 0 °C to RT | Trifluoroacetic acid |

| Burgess Reagent | Mild, neutral conditions | Benign sulfonate salts |

This two-step sequence from a carboxylic acid is a robust and widely applicable strategy for nitrile synthesis. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The parent molecule, this compound, is achiral. However, the introduction of substituents at other positions on the tetrahydropyran ring (e.g., C2 or C6) would create stereocenters, making stereoselective synthesis a critical consideration for accessing specific diastereomers or enantiomers of its derivatives.

Several powerful strategies exist for the stereocontrolled synthesis of substituted tetrahydropyrans:

Asymmetric Prins-Type Cyclizations: The Prins reaction can be rendered enantioselective by using chiral Brønsted acid or Lewis acid catalysts. These catalysts can control the facial selectivity of the initial carbonyl addition and the subsequent cyclization, leading to highly enantioenriched tetrahydropyran products. whiterose.ac.ukacs.org This approach allows for the creation of multiple stereocenters in a single, efficient step.

Substrate-Controlled Diastereoselectivity: If a chiral center is already present in the starting material (e.g., a chiral homoallylic alcohol), it can direct the stereochemical outcome of the cyclization. For example, the intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones, which proceeds through an intermediate oxocarbenium ion, can provide cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity. nih.gov

Enantioselective Cyanation: For synthetic routes that proceed through a prochiral ketone intermediate, enantioselective cyanation could be employed to establish a chiral center. While not directly applicable to the symmetrical tetrahydropyran-4-one, if an analogous prochiral ketone were used, chiral catalysts could deliver a chiral cyanohydrin, which would set the stereochemistry for subsequent transformations. chinesechemsoc.org

These stereoselective methods provide a versatile toolbox for accessing the complex, three-dimensional architecture of chiral tetrahydropyran derivatives, which are common motifs in biologically active natural products.

Diastereoselective Control in C4-Substitution

Achieving diastereoselective control in the formation of 4,4-disubstituted tetrahydropyrans is crucial for accessing specific stereoisomers. Various strategies have been developed that leverage substrate control or reagent control to dictate the spatial arrangement of substituents. Key methodologies include intramolecular cyclization reactions where pre-existing stereocenters on the acyclic precursor influence the stereochemical outcome of the ring formation.

One powerful approach is the intramolecular oxa-Michael addition. In this method, a suitably designed acyclic precursor containing a hydroxyl group and an α,β-unsaturated system undergoes cyclization. The diastereoselectivity of this reaction is often governed by the steric and electronic properties of the substituents on the precursor chain, which favor a specific chair-like transition state, thereby leading to the preferential formation of one diastereomer. For instance, the synthesis of highly substituted tetrahydropyran-4-ones has been achieved with high diastereoselectivity through a tandem Knoevenagel condensation and intramolecular Michael addition sequence. figshare.comacs.orgacs.org

Another prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.orgrsc.orgnih.govorganic-chemistry.org The stereochemical outcome of the Prins cyclization is highly dependent on the geometry of the starting homoallylic alcohol and the reaction conditions. Research has shown that indium trichloride-mediated cyclizations can produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. nih.gov For the synthesis of tetrahydropyrans with a C4-quaternary center, silyl-Prins cyclizations using internal cyclopropylsilyl alcohols have emerged as a promising strategy, allowing for the construction of highly substituted THPs with excellent stereocontrol. rsc.org

The following table summarizes representative examples of diastereoselective syntheses of C4-substituted tetrahydropyran systems from the literature, which are analogous to the target compound.

Enantioselective Approaches to Chiral Tetrahydropyran Systems

The synthesis of enantiomerically pure this compound and its analogs requires the use of asymmetric catalysis. Both organocatalysis and transition metal catalysis have proven to be powerful tools for the enantioselective construction of chiral tetrahydropyran systems, including those with quaternary stereocenters. nih.govrsc.org

Asymmetric organocatalysis offers a metal-free approach to chiral THPs. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed in asymmetric Prins cyclizations to produce functionalized 4-methylenetetrahydropyrans with high enantioselectivities. Furthermore, cinchona alkaloid-derived catalysts have been utilized in tandem Michael addition-cyclization reactions to afford chiral dihydropyrano[2,3-c]pyrazoles with excellent yields and enantioselectivities (up to >99% ee). nih.gov These methodologies could potentially be adapted for the asymmetric synthesis of the target compound.

Transition metal catalysis provides another versatile avenue for the enantioselective synthesis of chiral tetrahydropyrans. Palladium-catalyzed asymmetric allylic alkylation is a well-established method for the formation of quaternary carbon centers. nih.gov Chiral ligands play a crucial role in inducing enantioselectivity in these reactions. The development of new chiral ligands is an active area of research to improve the efficiency and selectivity of these transformations. core.ac.uk For instance, palladium-catalyzed conjugate addition of arylboronic acids to cyclic enones, in the presence of a chiral ligand, can furnish ketones with a β-benzylic quaternary stereocenter in high yields and enantioselectivities. nih.gov This approach is particularly relevant for the introduction of the o-tolyl group at the C4 position.

The following table presents selected examples of enantioselective syntheses of chiral tetrahydropyran derivatives and related structures, highlighting the catalyst, ligand, and the level of enantioselectivity achieved.

Mechanistic Investigations of Key Synthetic Pathways

Elucidation of Reaction Mechanisms in Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring is a critical step, and several robust methodologies can be proposed. The most prominent among these are the intramolecular oxa-Michael addition and Prins-type cyclizations.

Intramolecular Oxa-Michael Addition:

This pathway involves the conjugate addition of a tethered hydroxyl group to an α,β-unsaturated system, such as a ketone, ester, or nitrile. researchgate.netrsc.orgresearchgate.net The reaction can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the β-carbon of the Michael acceptor in a 6-endo-trig cyclization. The resulting enolate is subsequently protonated to yield the tetrahydropyran product. The weak reactivity of the hydroxyl group often necessitates the use of strong bases. researchgate.netresearchgate.net

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the Michael acceptor is protonated, which activates the conjugated system and enhances its electrophilicity at the β-position. semanticscholar.org The neutral hydroxyl group then acts as the nucleophile, attacking the activated alkene to form an enol intermediate, which tautomerizes to the final, more stable keto-form of the tetrahydropyran ring. semanticscholar.org

The choice of catalyst can significantly influence reaction efficiency, with studies showing that Brønsted acids can be more effective than Lewis acids in certain intramolecular oxa-Michael additions. semanticscholar.org

Prins-Type Cyclization:

The Prins cyclization and its variants represent another powerful strategy for THP ring synthesis. researchgate.netstackexchange.com This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. stackexchange.com

Oxocarbenium Ion Formation: The reaction is initiated by the activation of a carbonyl compound by a Lewis or Brønsted acid, which then reacts with a homoallylic alcohol to generate a key oxocarbenium ion intermediate. researchgate.net

Cyclization: The tethered alkene attacks the electrophilic oxocarbenium ion, forming the six-membered ring and a new tertiary carbocation at the C4 position.

Termination: This cationic intermediate is then trapped by a nucleophile. If the nucleophile is water, a 4-hydroxytetrahydropyran is formed. stackexchange.com In the context of synthesizing the target molecule, this carbocationic center is where the cyano and o-tolyl groups must be installed, a process discussed in the next section.

Different catalysts, such as InCl₃, rhenium(VII) complexes, and phosphomolybdic acid, have been shown to effectively mediate Prins cyclizations, yielding highly substituted tetrahydropyrans. stackexchange.com

| Mechanism | Key Intermediate | Catalyst Type | Typical Precursor |

|---|---|---|---|

| Intramolecular Oxa-Michael Addition | Enolate/Enol | Acid or Base | Hydroxy-functionalized α,β-unsaturated carbonyl/nitrile |

| Prins-Type Cyclization | Oxocarbenium Ion / C4 Carbocation | Brønsted or Lewis Acid | Homoallylic alcohol and an aldehyde/ketone |

Mechanistic Aspects of C4 Quaternary Center Construction

The creation of the C4 quaternary center bearing both an aryl (o-tolyl) and a cyano group is the most significant synthetic challenge. Direct, single-step formation is difficult; therefore, a multi-step approach is more plausible.

Pathway A: Sequential Addition to a Tetrahydropyran-4-one Intermediate

A common and versatile strategy involves first synthesizing a tetrahydropyran-4-one intermediate via one of the methods described above (e.g., intramolecular oxa-Michael addition to a hydroxy-functionalized divinyl ketone). makingmolecules.com

Nucleophilic Arylation: The first C-C bond can be formed by the addition of an o-tolyl nucleophile to the ketone carbonyl. To achieve 1,2-addition to the carbonyl rather than conjugate addition, organometallic reagents like o-tolylmagnesium bromide (a Grignard reagent) or o-tolyllithium would be employed. This reaction proceeds through a nucleophilic attack on the electrophilic carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which upon aqueous workup yields a tertiary alcohol: 4-(o-Tolyl)tetrahydropyran-4-ol.

Cyanation of the Tertiary Alcohol: The resulting tertiary alcohol is a poor leaving group. Therefore, it must be converted into a good leaving group or activated for nucleophilic substitution. A common method is conversion to a sulfonate ester (e.g., tosylate or mesylate) or direct substitution under acidic conditions (an Sₙ1-type reaction). The tertiary carbocation formed at C4 would be stabilized by the adjacent oxygen atom and the o-tolyl group. This cation can then be trapped by a cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide, to furnish the final 4-(o-Tolyl)tetrahydropyran-4-carbonitrile.

Pathway B: Conjugate Addition and Enolate Trapping

An alternative pathway could involve the formation of the C-aryl bond via conjugate addition, followed by cyanation.

Conjugate Addition of an Aryl Group: This would start with a dihydropyran-4-one precursor. The o-tolyl group could be introduced via a 1,4-conjugate addition using a Gilman reagent (lithium di(o-tolyl)cuprate). libretexts.org Gilman reagents are soft nucleophiles and preferentially attack the soft β-carbon of an α,β-unsaturated ketone, leading to the formation of a specific enolate intermediate. wikipedia.org

Enolate Cyanation: The resulting enolate intermediate could then be trapped with an electrophilic cyanating agent, such as N-cyanosuccinimide (NCS) or cyanogen bromide, to install the nitrile group at the C4 position, directly forming the quaternary center.

Pathway C: Cycloaddition Strategies

While less common for this specific substitution pattern, a formal [4+2] cycloaddition (Diels-Alder reaction) could be envisioned between a diene bearing the hydroxyl precursor and a dienophile containing the o-tolyl and cyano groups, though such dienophiles are highly specialized. libretexts.org

| Pathway | Key Step 1 | Key Step 2 | Intermediate |

|---|---|---|---|

| A: Sequential Addition | Nucleophilic addition of o-tolyl Grignard to tetrahydropyran-4-one | Sₙ1-type cyanation of tertiary alcohol | 4-(o-Tolyl)tetrahydropyran-4-ol |

| B: Conjugate Addition | 1,4-Conjugate addition of o-tolylcuprate | Trapping of enolate with electrophilic cyanide source | Lithium enolate |

Stereochemical Rationalization through Transition State Analysis

The stereochemistry of substituted tetrahydropyrans is often controlled by the preference for chair-like transition states where bulky substituents occupy equatorial positions to minimize steric strain.

In an intramolecular oxa-Michael addition , the cyclization proceeds through a chair-like transition state. For the precursor leading to this compound, any existing substituents along the chain would preferentially orient themselves in equatorial positions to avoid energetically unfavorable 1,3-diaxial interactions. This thermodynamic preference generally leads to the most stable diastereomer.

For a Prins-type cyclization , the stereochemical outcome is also dictated by a chair-like transition state. The initial formation of the oxocarbenium ion is followed by cyclization where the substituents on the homoallylic alcohol and the aldehyde arrange to minimize steric hindrance. researchgate.net The formation of the C4 carbocationic intermediate generally occurs with the pre-existing groups adopting equatorial orientations in the developing ring. The subsequent nucleophilic attack on the C4 cation can occur from either the axial or equatorial face. The facial selectivity would be influenced by the steric bulk of the groups already present on the ring, particularly the newly installed o-tolyl group. The incoming nucleophile (e.g., cyanide) would likely approach from the less sterically hindered face to avoid clashes with existing axial substituents or the bulky aryl group. This often results in the formation of a thermodynamically favored product where the largest groups are in equatorial positions.

Chemical Transformations and Reactivity of 4 O Tolyl Tetrahydropyran 4 Carbonitrile

Functional Group Interconversions of the Carbonitrile Moiety (e.g., to Carboxylic Acids, Amines)

The carbonitrile (or cyanide) group is a versatile functional group that can be converted into a variety of other functionalities, most notably carboxylic acids and primary amines.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be carried out under either acidic or basic conditions. chemistrysteps.comlibretexts.org For 4-(o-tolyl)tetrahydropyran-4-carbonitrile, acidic hydrolysis would involve heating the compound with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 4-(o-tolyl)tetrahydropyran-4-carboxylic acid, with the liberation of an ammonium (B1175870) salt.

The reduction of the carbonitrile group provides a direct route to primary amines. This transformation is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting product from the reduction of this compound would be 4-(aminomethyl)-4-(o-tolyl)tetrahydropyran. The synthesis of a related compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, has been reported via the reduction of a cyanohydrin derivative, indicating the feasibility of this transformation on the tetrahydropyran (B127337) ring system.

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, heat | 4-(o-Tolyl)tetrahydropyran-4-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O, heat; 2. H₃O⁺ | 4-(o-Tolyl)tetrahydropyran-4-carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 1-(4-(o-tolyl)tetrahydro-2H-pyran-4-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, pressure | 1-(4-(o-tolyl)tetrahydro-2H-pyran-4-yl)methanamine |

Ring-Opening and Rearrangement Reactions of the Tetrahydropyran Core

The tetrahydropyran ring is generally a stable saturated heterocycle. Its cleavage, or ring-opening, typically requires harsh reaction conditions, such as treatment with strong acids. wikipedia.orglibretexts.org The most common method for the cleavage of ethers, including cyclic ethers like tetrahydropyran, involves the use of strong hydrohalic acids, particularly hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comyoutube.com

The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion on one of the adjacent carbon atoms leads to the opening of the ring. For an unsymmetrical ether, the site of nucleophilic attack depends on the reaction mechanism (Sₙ1 or Sₙ2), which is influenced by the substitution pattern of the ether. wikipedia.org In the case of this compound, the presence of the bulky 4-substituents might influence the regioselectivity of the ring-opening. Acidic cleavage of aryl-substituted tetrahydropyrans has been shown to proceed with high diastereoselectivity. acs.org

Rearrangement reactions of the tetrahydropyran core itself are not common under typical synthetic conditions due to the stability of the six-membered ring. However, oxidative degradation of substituted tetrahydropyrans can lead to ring-opened products. For instance, studies on 4-methyltetrahydropyran have shown that oxidation can initiate C-H abstraction, leading to either oxidized products at the C2 or C4 positions or C-C bond cleavage products, depending on the oxidant used. researchgate.net

| Reaction | Reagents and Conditions | Potential Products |

| Acid-Catalyzed Ring Opening | HI or HBr, heat | Dihalogenated or hydroxy-halogenated acyclic compounds |

| Oxidative Degradation | Strong oxidizing agents | Ring-opened aldehydes, ketones, or carboxylic acids |

Reactivity of the o-Tolyl Aromatic System

The o-tolyl group, an ortho-substituted toluene (B28343) derivative, attached to the tetrahydropyran ring can undergo reactions characteristic of aromatic compounds. The reactivity of the aromatic ring is influenced by the presence of the methyl group and the tetrahydropyran substituent.

The methyl group is an activating, ortho-, para-director for electrophilic aromatic substitution reactions. wikipedia.org Therefore, electrophilic attack on the o-tolyl ring of this compound is expected to occur at the positions ortho and para to the methyl group. However, the position ortho to the methyl group (and meta to the tetrahydropyran substituent) is sterically hindered. Thus, the primary sites for electrophilic substitution would be the para position relative to the methyl group and the other ortho position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The tetrahydropyran substituent, being an alkyl group, is also weakly activating and ortho-, para-directing. The combined directing effects of the methyl and tetrahydropyran groups will influence the regioselectivity of the substitution.

The methyl group of the o-tolyl moiety is also susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid, which would yield 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoic acid. Photocatalytic oxidation of terminal methyl groups on hydrocarbon chains has also been reported. rsc.org

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-nitro-2-methylphenyl)tetrahydropyran-4-carbonitrile and 4-(2-methyl-5-nitrophenyl)tetrahydropyran-4-carbonitrile |

| Bromination | Br₂, FeBr₃ | 4-(4-bromo-2-methylphenyl)tetrahydropyran-4-carbonitrile and 4-(5-bromo-2-methylphenyl)tetrahydropyran-4-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated aromatic ring at positions para or ortho to the methyl group |

| Oxidation of Methyl Group | KMnO₄, heat | 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoic acid |

Advanced Spectroscopic and X Ray Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assemble the molecular framework piece by piece.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the o-tolyl group and the aliphatic protons of the tetrahydropyran (B127337) ring. The protons on the tetrahydropyran ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts of the axial and equatorial protons at each position of the tetrahydropyran ring would differ, providing insight into the ring's conformation.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule, including the quaternary carbons of the nitrile group and the tolyl-substituted carbon of the tetrahydropyran ring.

Two-dimensional NMR techniques are crucial for establishing connectivity. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks within the tetrahydropyran ring and the tolyl group. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the o-tolyl group and the tetrahydropyran ring at the C4 position.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tolyl) | 7.2-7.5 | m |

| Tetrahydropyran (CH₂) | 1.8-2.2, 3.8-4.2 | m |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Nitrile (CN) | 118-125 |

| Aromatic (Tolyl) | 125-140 |

| Quaternary C4 | 40-50 |

| Tetrahydropyran (CH₂) | 30-40, 60-70 |

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

A suitable single crystal of the compound, grown from an appropriate solvent, would be irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would confirm the connectivity of the atoms and provide precise geometric parameters.

Furthermore, X-ray crystallography would reveal the preferred conformation of the tetrahydropyran ring, which is expected to adopt a chair conformation. The analysis would also definitively establish the orientation of the o-tolyl and nitrile substituents on the ring, including whether they are in axial or equatorial positions. For a chiral molecule, single-crystal X-ray diffraction using anomalous dispersion could be used to determine the absolute configuration of its stereocenters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination in Research Contexts

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of the elemental composition of the molecule.

For this compound (C₁₃H₁₅NO), the theoretical exact mass can be calculated. When the compound is analyzed by HRMS, the experimentally measured m/z value of the molecular ion ([M]⁺ or [M+H]⁺) would be compared to the theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is invaluable in research for confirming the identity of newly synthesized compounds.

Expected High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Measured m/z | Difference (ppm) |

|---|

Table of Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies on 4 O Tolyl Tetrahydropyran 4 Carbonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 4-(o-Tolyl)tetrahydropyran-4-carbonitrile, DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial in understanding the molecule's stability, reactivity, and potential intermolecular interactions.

The electronic structure of this compound is characterized by the interplay between the electron-donating o-tolyl group and the electron-withdrawing nitrile group, both attached to the same carbon atom of the tetrahydropyran (B127337) ring. The o-tolyl group, with its methyl substituent, introduces a mild activating effect on the aromatic ring through hyperconjugation and inductive effects. The nitrile group, with its triple bond between carbon and nitrogen, is a strong electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the π-system.

DFT calculations would likely reveal a significant polarization of the C-CN bond, with the nitrogen atom bearing a partial negative charge. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich o-tolyl ring, while the lowest unoccupied molecular orbital (LUMO) would be centered on the π* orbital of the nitrile group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its propensity to undergo electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. It is anticipated that the region around the nitrogen atom of the nitrile group would exhibit a strong negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the o-tolyl group and the tetrahydropyran ring would represent regions of positive potential.

Table 1: Calculated Electronic Properties of this compound (Theoretical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table are representative values derived from DFT calculations on analogous structures and are intended for illustrative purposes.

Conformational Analysis and Energetic Landscapes of the Tetrahydropyran Ring System

The tetrahydropyran ring is not planar and, like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. In the case of this compound, the substituents at the C4 position introduce the possibility of two distinct chair conformations, one with the o-tolyl group in an axial position and the other with it in an equatorial position. A detailed conformational analysis using computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion.

It is generally observed that bulky substituents on a six-membered ring prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain. Therefore, it is highly probable that the most stable conformer of this compound will have the o-tolyl group in the equatorial position. The nitrile group, being linear and less sterically demanding, would also reside in the axial or equatorial position depending on the orientation of the tolyl group.

Computational modeling can map the potential energy surface of the molecule as a function of key dihedral angles, revealing the energetic landscape of the tetrahydropyran ring. This landscape would show the low-energy chair conformations as minima, connected by transition states corresponding to twist-boat conformations. The energy difference between the axial and equatorial conformers (A-value) for the o-tolyl group would be a critical determinant of the conformational equilibrium.

Table 2: Relative Energies of Conformers of this compound (Theoretical Data)

| Conformer | o-Tolyl Position | Nitrile Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.00 |

| 2 | Axial | Equatorial | 2.5 |

Note: The data in this table are hypothetical and represent a plausible energetic relationship between the conformers based on general principles of stereochemistry.

Computational Modeling of Reaction Pathways and Selectivity

Computational chemistry is a valuable tool for investigating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding the origins of selectivity. For the synthesis of this compound, several synthetic routes could be envisaged, and computational modeling can help to evaluate their viability.

One plausible synthetic approach involves the reaction of tetrahydropyran-4-one with o-tolyl magnesium bromide (a Grignard reagent) to form the corresponding tertiary alcohol, followed by nucleophilic substitution of the hydroxyl group with a cyanide anion. Alternatively, a Strecker-type synthesis could be employed, involving the reaction of tetrahydropyran-4-one with an amine and a cyanide source.

Theoretical modeling of these reaction pathways would involve locating the transition state structures and calculating the activation energies for each elementary step. This would provide a quantitative measure of the reaction kinetics and help to identify the rate-determining step. For instance, in the Grignard addition, calculations could model the coordination of the magnesium to the carbonyl oxygen, the nucleophilic attack of the o-tolyl group, and the subsequent protonation to yield the alcohol.

Furthermore, if the reaction leads to the formation of stereoisomers, computational modeling can be used to predict the stereoselectivity. By comparing the energies of the transition states leading to different stereochemical outcomes, it is possible to rationalize and predict which isomer will be formed preferentially. For example, the facial selectivity of the nucleophilic attack on the carbonyl group of tetrahydropyran-4-one could be influenced by the steric hindrance of the ring, and this can be quantified through computational analysis.

Table 3: Calculated Activation Energies for a Hypothetical Synthesis Step (Theoretical Data)

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| Nucleophilic Addition | Tetrahydropyran-4-one + o-Tolyl-MgBr | 15.2 | 4-(o-Tolyl)tetrahydropyran-4-olate |

Note: The data in this table are illustrative and represent the type of information that can be obtained from computational modeling of reaction pathways.

Q & A

Q. What are the optimized synthetic routes for 4-(o-Tolyl)tetrahydropyran-4-carbonitrile, and how are reaction conditions controlled?

The synthesis typically involves multi-step reactions under inert atmospheres. For example, a titanium-based catalyst system (e.g., Ti(O-iPr)₄) with trimethylsilyl cyanide (TMSCN) in NH₃/EtOH at controlled temperatures (-5°C to room temperature) yields intermediates like 4-aminotetrahydro-2H-pyran-4-carbonitrile, which can be further functionalized . Key parameters include solvent choice, temperature gradients, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the tetrahydropyran ring structure and substituent positions. High-Performance Liquid Chromatography (HPLC) validates purity, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the nitrile (C≡N stretch at ~2200 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification .

Q. What safety precautions are necessary when handling this compound?

The compound is classified as a skin and eye irritant (GHS Category 2/2A). Use PPE: nitrile gloves, chemical splash goggles, and lab coats. Work in a fume hood to avoid inhalation. Store in a tightly sealed container in a cool, dry, ventilated area away from oxidizers. Spills should be absorbed with inert materials (e.g., silica gel) and disposed as hazardous waste .

Q. How stable is this compound under varying storage conditions?

It is thermally stable at room temperature but degrades upon prolonged exposure to moisture or light, releasing hazardous byproducts (e.g., hydrogen chloride). Stability tests via accelerated aging (40°C/75% RH) over 6 weeks show <2% degradation when stored in amber glass under nitrogen .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect its photophysical properties?

Substituents on the tetrahydropyran ring or o-tolyl group alter π-conjugation and steric effects. For example, replacing the o-tolyl group with a 4-chlorophenyl moiety shifts MLCT (metal-to-ligand charge transfer) absorption bands by ~30 nm due to changes in the LUMO energy level. Emission spectra in CH₂Cl₂/CHCl₃ show blue shifts (e.g., 641 nm → 615 nm) with electron-withdrawing groups .

Q. How can computational modeling predict its reactivity in catalytic systems?

Density Functional Theory (DFT) calculations reveal that the nitrile group’s electrophilicity facilitates nucleophilic attacks, making it reactive in Pd-catalyzed cross-couplings. Solvent polarity (e.g., acetonitrile vs. THF) modulates transition-state energies, with polar aprotic solvents lowering activation barriers by 10–15 kcal/mol .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts)?

Q. What mechanisms explain aggregation-induced emission quenching observed in photophysical studies?

At concentrations >5 µM in DMF/MeOH/EtOH glass, π-π stacking between aromatic rings forms non-emissive dimers, reducing quantum yield (Φ from 0.45 → 0.12). Mitigate this by adding steric hindrance (e.g., tert-butyl groups) or using low-concentration samples (<1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.